molecular formula C12H23Br B15296229 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane CAS No. 2901106-78-1

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane

Cat. No.: B15296229
CAS No.: 2901106-78-1
M. Wt: 247.21 g/mol
InChI Key: CWNIOGHABKTAFD-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is an organic compound that features a cyclohexane ring substituted with a bromoethyl group and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane typically involves the bromination of 1,1,3,3-tetramethylcyclohexane. This can be achieved through the reaction of 1,1,3,3-tetramethylcyclohexane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of a hydrogen atom with a bromoethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include azido, thio, and alkoxy derivatives.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction Reactions: Products include ethyl-substituted cyclohexanes.

Scientific Research Applications

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethylcyclohexane: Lacks the bromoethyl group, making it less reactive in substitution reactions.

    5-(2-Chloroethyl)-1,1,3,3-tetramethylcyclohexane: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and applications.

    5-(2-Iodoethyl)-1,1,3,3-tetramethylcyclohexane: Contains an iodoethyl group, which is more reactive than the bromoethyl group.

Uniqueness

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

2901106-78-1

Molecular Formula

C12H23Br

Molecular Weight

247.21 g/mol

IUPAC Name

5-(2-bromoethyl)-1,1,3,3-tetramethylcyclohexane

InChI

InChI=1S/C12H23Br/c1-11(2)7-10(5-6-13)8-12(3,4)9-11/h10H,5-9H2,1-4H3

InChI Key

CWNIOGHABKTAFD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)C)CCBr)C

Origin of Product

United States

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